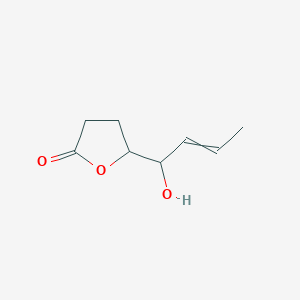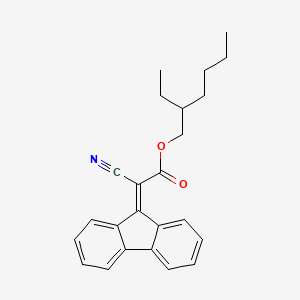![molecular formula C29H40F2O B14244444 1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene CAS No. 389572-98-9](/img/structure/B14244444.png)
1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene is a complex organic compound characterized by the presence of difluoro, heptylphenyl, ethenyl, and octyloxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the difluoro intermediate:
Attachment of the heptylphenyl group: This step may involve a Friedel-Crafts alkylation reaction, where a heptyl group is introduced to the phenyl ring using a catalyst such as aluminum chloride (AlCl3).
Octyloxy substitution: The final step involves the substitution of a hydrogen atom on the benzene ring with an octyloxy group, which can be achieved using Williamson ether synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, hydrogen gas with palladium catalyst, mild to moderate temperatures.
Substitution: Nucleophiles like halides, hydroxides, or amines, often in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and ethenyl groups may play a crucial role in binding to these targets, while the heptylphenyl and octyloxy groups contribute to the compound’s overall stability and solubility. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Difluorobenzene: A simpler compound with only difluoro groups attached to the benzene ring.
4-Heptylphenyl derivatives: Compounds with a heptyl group attached to the phenyl ring, but lacking other substituents.
Octyloxybenzene: Compounds with an octyloxy group attached to the benzene ring.
Uniqueness
1-[1,2-Difluoro-2-(4-heptylphenyl)ethenyl]-4-(octyloxy)benzene is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both difluoro and ethenyl groups enhances its reactivity and potential for diverse applications, while the heptylphenyl and octyloxy groups contribute to its stability and solubility.
Propiedades
Número CAS |
389572-98-9 |
|---|---|
Fórmula molecular |
C29H40F2O |
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
1-[1,2-difluoro-2-(4-heptylphenyl)ethenyl]-4-octoxybenzene |
InChI |
InChI=1S/C29H40F2O/c1-3-5-7-9-11-13-23-32-27-21-19-26(20-22-27)29(31)28(30)25-17-15-24(16-18-25)14-12-10-8-6-4-2/h15-22H,3-14,23H2,1-2H3 |
Clave InChI |
KBRSBEFXKNWLQE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)CCCCCCC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


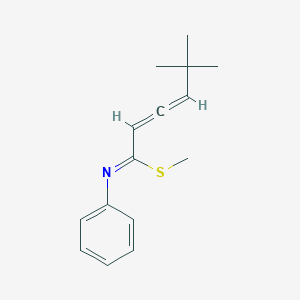
![2-(Butylsulfanyl)-6-[(4-isothiocyanatophenyl)ethynyl]naphthalene](/img/structure/B14244372.png)
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)

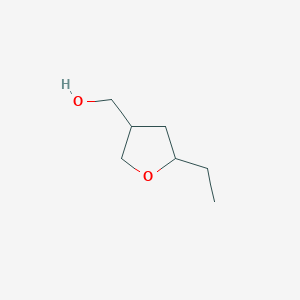
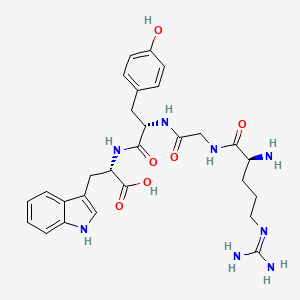
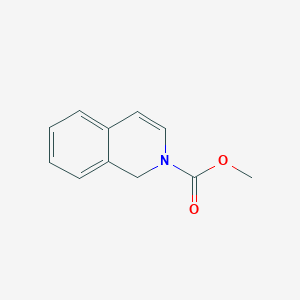
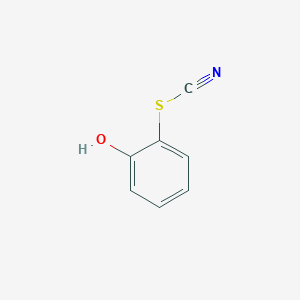

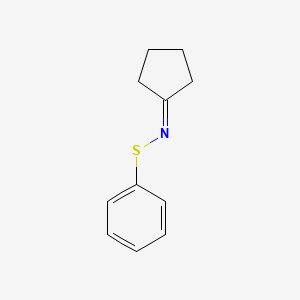
![4,4'-Bipyridinium, 1,1'-bis[2-(4-methoxyphenyl)-2-oxoethyl]-, dibromide](/img/structure/B14244407.png)
